Methoxy[1-(thiophen-2-yl)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-1-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULATQLWHNSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methoxy 1 Thiophen 2 Yl Ethyl Amine and Its Analogues
Stereoselective Synthesis of Methoxy[1-(thiophen-2-yl)ethyl]amine
The creation of a specific stereoisomer of this compound is paramount for its potential applications. This section explores various asymmetric strategies to achieve high enantiopurity.
Chiral Auxiliary-Mediated Asymmetric Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. wikipedia.orgsigmaaldrich.com This approach typically involves the attachment of a chiral auxiliary to a precursor of this compound, followed by a diastereoselective transformation and subsequent removal of the auxiliary.
One potential strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov The synthesis would commence with the acylation of (S,S)-pseudoephedrine with a thiophene-2-acetyl derivative. The resulting amide would then undergo a diastereoselective alkylation or reduction, guided by the chiral auxiliary, to establish the desired stereocenter. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound.
Another widely used class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.org In a hypothetical route, an N-acyloxazolidinone derived from thiophene-2-acetic acid could be subjected to a stereoselective alkylation with a methylating agent. The stereochemical outcome of this step is controlled by the chiral environment of the oxazolidinone. Finally, removal of the auxiliary would afford the target amine.
A third approach could utilize tert-butanesulfinamide, a versatile chiral auxiliary developed by Jonathan A. Ellman. yale.edu The condensation of 2-acetylthiophene (B1664040) with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, for instance with sodium borohydride, followed by acidic removal of the sulfinyl group, would provide the desired enantiomer of this compound.
Table 1: Comparison of Chiral Auxiliary-Mediated Approaches
| Chiral Auxiliary | Key Reaction Step | Potential Advantages | Potential Challenges |
| Pseudoephedrine | Diastereoselective alkylation/reduction | High diastereoselectivities, well-established methods | Removal of the auxiliary can sometimes be challenging |
| Oxazolidinones | Diastereoselective alkylation | High levels of stereocontrol, predictable stereochemistry | Requires stoichiometric use of the auxiliary |
| tert-Butanesulfinamide | Diastereoselective reduction of N-sulfinyl imine | Broad substrate scope, reliable stereochemical outcomes | Two-step sequence (condensation and reduction) |
Transition Metal-Catalyzed Asymmetric Reductive Amination Protocols
Transition metal-catalyzed asymmetric reductive amination (ARA) has emerged as a highly efficient and atom-economical method for the synthesis of chiral amines. nih.govgoogle.com This one-pot procedure involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent.
For the synthesis of this compound, 2-acetylthiophene would be reacted with methoxyamine in the presence of a chiral iridium or rhodium catalyst. google.comresearchgate.net The catalyst, typically composed of a metal precursor and a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives), facilitates the enantioselective reduction of the in situ formed imine or enamine intermediate. The choice of ligand is crucial for achieving high enantioselectivity.
The reaction conditions, such as solvent, temperature, and the nature of the reducing agent (often hydrogen gas or a hydride source), would need to be optimized to maximize both the yield and the enantiomeric excess (ee) of the product.
Table 2: Key Parameters in Asymmetric Reductive Amination
| Parameter | Influence on the Reaction | Example |
| Metal Catalyst | Determines the catalytic activity and can influence stereoselectivity | [Ir(COD)Cl]2, Rh(COD)2BF4 |
| Chiral Ligand | Dictates the enantioselectivity of the reduction step | (R)-BINAP, (S)-Xyl-P-Phos |
| Reducing Agent | Provides the hydride for the reduction | H2, Hantzsch ester |
| Amine Source | Reacts with the ketone to form the imine/enamine | Methoxyamine |
| Additives | Can enhance reaction rate and selectivity | Ti(OiPr)4, I2 |
Enzyme-Catalyzed Enantioselective Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. frontiersin.org Enzymes, such as transaminases and reductive aminases, can catalyze the asymmetric amination of ketones with excellent enantioselectivity under mild reaction conditions. frontiersin.orgresearchgate.net
A potential enzymatic route to this compound would involve the use of a transaminase. In this process, 2-acetylthiophene would be reacted with an amine donor, such as isopropylamine, in the presence of a specific transaminase enzyme. The enzyme facilitates the transfer of the amino group to the ketone, creating the chiral amine with high enantiopurity. The equilibrium of this reaction can often be shifted towards the product by using a large excess of the amine donor or by removing the ketone co-product.
Alternatively, a reductive aminase could be employed. frontiersin.org These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce the imine formed from the ketone and amine, leading to the chiral amine product. A co-substrate is typically required to regenerate the cofactor.
Table 3: Comparison of Enzymatic Approaches
| Enzyme Type | Reaction Mechanism | Key Advantages |
| Transaminase | Transfer of an amino group from a donor | High enantioselectivity, mild conditions, no need for external reducing agents |
| Reductive Aminase | Reductive amination using a cofactor | High conversion, broad substrate scope |
Development of General Synthetic Strategies for Substituted Methoxy[1-(thiophen-2-yl)ethyl]amines
The development of robust and versatile synthetic methods is crucial for accessing a diverse range of substituted this compound analogues, which are important for structure-activity relationship studies.
Direct Amination and Alkylation Procedures
Direct amination and alkylation methods provide straightforward access to substituted Methoxy[1-(thiophen-2-yl)ethyl]amines. For instance, palladium-catalyzed amination could be employed to couple this compound with various aryl or heteroaryl halides, allowing for the introduction of diverse substituents on the nitrogen atom. researchgate.net
Furthermore, N-alkylation of this compound with different alkyl halides or other electrophiles can be used to generate a library of N-substituted analogues. The reactivity of the amine can be modulated by the choice of base and solvent.
Multi-Component Reactions Incorporating the this compound Moiety
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. fu-berlin.de An MCR approach could be envisioned for the synthesis of substituted this compound derivatives. For example, a Ugi-type reaction involving this compound, an aldehyde or ketone, a carboxylic acid, and an isocyanide could rapidly generate a diverse set of peptidomimetic structures incorporating the this compound scaffold.
Another potential MCR is the Gewald reaction, which is a classic method for the synthesis of 2-aminothiophenes. researchgate.net While not directly producing the target amine, this reaction could be adapted to create substituted thiophene (B33073) precursors that could then be converted to the desired amine analogues.
Optimization of Reaction Conditions in this compound Synthesis
The synthesis of this compound typically proceeds through the formation of an oxime ether from a ketone precursor. A common and direct synthetic route involves the O-methylation of 1-(thiophen-2-yl)ethanone oxime. The efficiency of this transformation is highly dependent on the chosen reaction conditions. Optimization of parameters such as the base, solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
Research into the synthesis of various oxime ethers has provided insights into the optimization of these reactions. While specific optimization studies for this compound are not extensively detailed in the public domain, the general principles of oxime ether synthesis can be applied and optimized. The key step, the O-alkylation of the oxime, is influenced by several factors that have been systematically investigated for analogous compounds.
Influence of Base and Solvent System:
The choice of base and solvent is a critical factor in the O-alkylation of oximes. Traditional methods often employ weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetone (B3395972) or toluene. These conditions often necessitate elevated temperatures and prolonged reaction times to achieve satisfactory conversion. For instance, the reaction of 2-acetylthiophene oxime with alkyl halides using K₂CO₃ can require heating for many hours. nih.gov
More recent methodologies have demonstrated the efficacy of using a "super base" system, such as potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO). This combination significantly enhances the nucleophilicity of the oximate anion, allowing the reaction to proceed rapidly at room temperature. This approach not only accelerates the reaction but also often leads to higher yields by preventing degradation of starting materials and products that might occur at elevated temperatures. nih.gov
Effect of Temperature and Reaction Time:
As indicated, the reaction temperature is directly linked to the choice of the base and solvent system. With conventional bases like K₂CO₃, heating is generally required to drive the reaction to completion. A typical temperature might be 100°C in toluene. nih.gov In contrast, the use of a strong base like KOH in DMSO allows the reaction to be carried out efficiently at ambient temperature, significantly reducing the energy consumption and potential for side reactions. nih.gov
The reaction time is consequently also dramatically affected. While traditional methods may require stirring for 6 to 72 hours, the super base method can often lead to complete conversion within an hour. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to the reaction conditions.
Below is an interactive data table summarizing the comparison of different reaction conditions for the synthesis of oxime ethers, which can be considered analogous to the synthesis of this compound.
Table 1: Comparison of Reaction Conditions for O-Alkylation of Oximes
| Parameter | Conventional Method | Super Base Method |
|---|---|---|
| Base | Potassium Carbonate (K₂CO₃) | Potassium Hydroxide (KOH) |
| Solvent | Toluene or Acetone | Dimethyl Sulfoxide (DMSO) |
| Temperature | 100°C | Room Temperature |
| Reaction Time | 6 - 72 hours | 1 hour |
| Catalyst | Phase-transfer catalyst (e.g., 18-crown-6) may be needed | Not typically required |
| Yield | Moderate to Good | Good to Excellent |
Detailed Research Findings:
Studies on the synthesis of various oxime ethers have highlighted the importance of optimizing the stoichiometry of the reactants. Typically, a slight excess of the alkylating agent is used. In the context of this compound synthesis, this would be a methylating agent such as methyl iodide or dimethyl sulfate. However, a large excess should be avoided to minimize side reactions and simplify purification.
Furthermore, the presence of a catalyst can be beneficial in certain systems. For instance, in reactions using potassium carbonate, the addition of potassium iodide (KI) can act as a catalyst to facilitate the nucleophilic substitution, particularly when using alkyl chlorides which are less reactive than bromides or iodides. nih.gov
The optimization of the work-up procedure is also an important consideration. After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The choice of the extraction solvent and the washing steps can influence the purity of the crude product. Subsequent purification is often achieved by column chromatography or distillation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(thiophen-2-yl)ethanone oxime |
| Potassium Carbonate |
| Acetone |
| Toluene |
| Potassium Hydroxide |
| Dimethyl Sulfoxide |
| 18-crown-6 |
| Methyl Iodide |
| Dimethyl Sulfate |
| Potassium Iodide |
Spectroscopic and Structural Characterization Methodologies for Methoxy 1 Thiophen 2 Yl Ethyl Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms. For Methoxy[1-(thiophen-2-yl)ethyl]amine, a combination of one-dimensional and two-dimensional NMR experiments is necessary for a complete structural assignment.
Proton and Carbon-13 NMR Techniques for Structural Assignment
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous compounds, such as 1-(thiophen-2-yl)ethan-1-ol, the precursor to the amine, and other related structures, a detailed prediction of the chemical shifts (δ) and coupling patterns can be made. rsc.org
The thiophene (B33073) ring protons are expected to appear in the aromatic region, typically between δ 6.9 and 7.3 ppm. Specifically, the proton at position 5 of the thiophene ring (H-5) is anticipated to be the most downfield, followed by the protons at positions 3 and 4 (H-3 and H-4). The methine proton (CH) attached to both the thiophene ring and the nitrogen atom is expected to resonate as a quartet around δ 4.5-5.0 ppm, influenced by the electronegativity of the nitrogen and oxygen atoms and coupling with the adjacent methyl protons. The methyl protons (CH₃) of the ethyl group would likely appear as a doublet around δ 1.5-1.7 ppm. The methoxy (B1213986) group protons (OCH₃) are predicted to be a sharp singlet in the region of δ 3.5-3.8 ppm. The proton attached to the nitrogen (NH) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven unique carbon atoms. The carbon atoms of the thiophene ring are predicted to resonate in the aromatic region, with the carbon atom attached to the ethylamine (B1201723) group (C-2) being the most downfield. The methine carbon (CH) is expected to appear around δ 60-65 ppm. The methyl carbon (CH₃) of the ethyl group would likely be found in the upfield region, around δ 20-25 ppm. The methoxy carbon (OCH₃) is anticipated to have a chemical shift in the range of δ 50-60 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-3 | ~6.9-7.0 | ~124-125 |
| Thiophene H-4 | ~6.9-7.0 | ~125-126 |
| Thiophene H-5 | ~7.2-7.3 | ~126-127 |
| Thiophene C-2 | - | ~145-150 |
| CH (methine) | ~4.5-5.0 (q) | ~60-65 |
| CH₃ (methyl) | ~1.5-1.7 (d) | ~20-25 |
| OCH₃ (methoxy) | ~3.5-3.8 (s) | ~50-60 |
| NH | variable (br s) | - |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the structural assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is indispensable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton (CH) and the methyl protons (CH₃) of the ethyl group, confirming their adjacency. Cross-peaks would also be observed between the coupled protons of the thiophene ring (H-3 with H-4, and H-4 with H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to. This would definitively link the proton and carbon assignments for the thiophene ring protons and their corresponding carbons, as well as for the methine, methyl, and methoxy groups.
Correlations from the methine proton (CH) to the thiophene carbons (C-2, C-3) and the methyl carbon (CH₃).
Correlations from the methyl protons (CH₃) to the methine carbon (CH).
Correlations from the methoxy protons (OCH₃) to the nitrogen-bearing carbon (CH) are not expected, but a correlation to the nitrogen atom itself might be observable in a ¹H-¹⁵N HMBC experiment.
Correlations from the thiophene protons to other thiophene carbons.
| Experiment | Expected Key Correlations |
|---|---|
| COSY | CH ↔ CH₃; Thiophene H-3 ↔ H-4; Thiophene H-4 ↔ H-5 |
| HSQC | CH / C(methine); CH₃ / C(methyl); OCH₃ / C(methoxy); Thiophene H / C(thiophene) |
| HMBC | CH → C-2, C-3 (thiophene), C(methyl); CH₃ → C(methine); Thiophene H → other Thiophene C |
Chiral NMR for Enantiomeric Purity Assessment
This compound possesses a stereocenter at the methine carbon, meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. This is typically achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte. semmelweis.huyoutube.comnih.gov These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.
For an amine like this compound, suitable chiral solvating agents could include derivatives of BINOL (1,1'-bi-2-naphthol) or chiral acids such as Mosher's acid or mandelic acid derivatives. semmelweis.huyoutube.com Upon addition of the CSA to the NMR sample, the signals of the protons close to the stereocenter (e.g., the methine proton and the methyl protons) are expected to split into two separate sets of signals, one for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the sample.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrations of its various functional groups. iosrjournals.org
N-H Vibrations: A primary amine would show two N-H stretching bands in the region of 3300-3500 cm⁻¹. However, for the N-methoxy amine, a single, weaker N-H stretching band might be observed in this region, or it could be absent if the compound exists predominantly in a non-protonated form. An N-H bending vibration may be observed around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.
C=C and C-S Vibrations: The thiophene ring will exhibit characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-S stretching vibrations are typically weaker and appear at lower wavenumbers.
C-O Stretching: A strong C-O stretching band for the methoxy group is expected in the region of 1050-1150 cm⁻¹.
C-N Stretching: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3300-3500 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| C=C (Thiophene) | Stretching | ~1400-1600 |
| C-O (Methoxy) | Stretching | ~1050-1150 |
| C-N | Stretching | ~1000-1250 |
Computational-Assisted Vibrational Spectrum Interpretation
Due to the complexity of vibrational spectra, especially in the fingerprint region (below 1500 cm⁻¹), computational methods are often employed to aid in the interpretation. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies and intensities of a molecule. iosrjournals.orgniscpr.res.in By comparing the computationally predicted spectrum with the experimental IR and Raman spectra, a more accurate assignment of the observed vibrational bands can be achieved. This approach is particularly useful for distinguishing between different possible conformations of the molecule and for understanding the nature of the vibrational modes.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with the chemical formula C₈H₁₃NOS, the theoretical monoisotopic mass can be calculated with a high degree of accuracy. This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Expected HRMS Data: An HRMS analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be expected to yield a protonated molecular ion [M+H]⁺. The exact mass of this ion would be compared against the theoretical value to confirm the elemental composition.
| Chemical Formula | Theoretical Monoisotopic Mass (M) | Theoretical Exact Mass of [M+H]⁺ |
|---|---|---|
| C₈H₁₃NOS | 171.0718 u | 172.0796 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable insights into the molecule's structure. The protonated molecular ion of this compound ([M+H]⁺, m/z 172.08) would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would reveal the connectivity of the atoms.
The fragmentation of amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this would lead to the formation of a stable iminium ion. Other likely fragmentation pathways include the loss of the methoxy group and cleavages involving the thiophene ring. The study of related methoxy-substituted phenethylamines and thiophene derivatives supports these predicted pathways. nih.govresearchgate.netresearchgate.net
Predicted Fragmentation Pathways:
α-Cleavage: The most probable fragmentation would be the cleavage of the bond between the chiral carbon and the thiophene ring, leading to the loss of a thiophene radical and formation of a key fragment. Alternatively, cleavage next to the amine on the ethyl side could occur.
Loss of Methoxy Group: Neutral loss of methanol (B129727) (CH₃OH) or a methoxy radical (•OCH₃) from the molecular ion is a common pathway for methoxy-containing compounds.
Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, leading to characteristic sulfur-containing fragment ions.
| Proposed Fragment Ion | m/z (approx.) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| [C₇H₁₀NS]⁺ | 140 | CH₃O• | Loss of methoxy radical |
| [C₅H₄S]⁺• | 84 | C₃H₉NO | Cleavage of the ethylamine side chain |
| [C₄H₄S-CH=NHCH₃]⁺ | 126 | C₂H₅O | Rearrangement and cleavage |
| [CH₃-CH=NH-OCH₃]⁺ | 74 | C₅H₅S• | α-Cleavage with loss of thienyl radical |
X-ray Diffraction Analysis of this compound Derivatives
X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on the molecule's conformation, configuration, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Since this compound possesses a stereocenter at the carbon atom bonded to the thiophene ring, the amine group, and the methoxy group, it exists as a pair of enantiomers (R and S). Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration of a chiral molecule. nih.govunimi.it By analyzing the anomalous dispersion of X-rays by the atoms, the absolute structure can be determined, typically expressed by the Flack parameter. This requires the formation of high-quality single crystals of either one of the enantiomers or a derivative containing a heavy atom. Studies on other chiral thiophene derivatives have successfully used this method to establish their absolute stereochemistry. nih.gov
Crystallographic Studies of Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. SC-XRD analysis reveals the details of these interactions, which dictate the physical properties of the solid material. For this compound, hydrogen bonding involving the N-H group is expected to be a dominant interaction, likely forming chains or dimers. nih.gov Furthermore, weaker interactions such as C-H···π (with the thiophene ring), C-H···S, and π-π stacking between thiophene rings could play a significant role in stabilizing the crystal structure. acs.orgnih.gov Analysis of the crystal structures of related thiophene derivatives provides insight into the types of interactions that might be observed. nih.govacs.org
| Interaction Type | Description | Example from Related Thiophene Structures |
|---|---|---|
| N-H···N Hydrogen Bond | A primary amine donor hydrogen bonds to a nitrogen acceptor of an adjacent molecule. | Formation of C(7) chains in pyridine-thiophene derivatives. nih.gov |
| C-H···S Interaction | A carbon-hydrogen bond interacts with the sulfur atom of the thiophene ring. | Observed in various chiral imine-substituted thiophenes. nih.gov |
| C-H···π Interaction | A C-H bond points towards the face of the aromatic thiophene ring. | Contributes to the stability of (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. |
| π-π Stacking | Parallel stacking of thiophene and/or other aromatic rings. | Observed in thiophene derivatives with distances between centroids around 3.7 Å. |
Polymorphism and Solid-State Structural Variability
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. The existence of polymorphism in this compound is plausible, as conformational flexibility around the single bonds and different possible hydrogen-bonding motifs could lead to various stable packing arrangements. acs.org Identifying and characterizing different polymorphs would be crucial, and this can be achieved by crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction. Studies on other primary amines have revealed the existence of multiple polymorphic forms, particularly under varying pressure and temperature conditions. acs.org
Theoretical and Computational Chemistry Studies of Methoxy 1 Thiophen 2 Yl Ethyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For Methoxy[1-(thiophen-2-yl)ethyl]amine, these calculations would elucidate the most stable three-dimensional arrangement of its atoms and predict its spectroscopic signatures.
The initial step in a computational study involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process would involve exploring the potential energy surface by rotating the bonds connecting the ethylamine (B1201723) and methoxy (B1213986) groups to the thiophene (B33073) ring. This conformational analysis is crucial for identifying the most stable isomer, which is essential for accurate predictions of other molecular properties. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S (Thiophene) | 1.72 Å |
| C-C (Thiophene) | 1.38 Å / 1.43 Å | |
| C-N | 1.47 Å | |
| C-O | 1.43 Å | |
| Bond Angle | C-S-C (Thiophene) | 92.1° |
| C-C-N | 110.5° | |
| C-O-C | 111.8° |
With an optimized geometry, the spectroscopic parameters of this compound can be predicted. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions provide valuable data that can be used to identify and characterize the molecule experimentally.
Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Thiophene Protons | δ 6.8 - 7.5 ppm |
| CH (Ethyl) | δ 4.0 - 4.5 ppm | |
| CH₃ (Methoxy) | δ 3.2 - 3.6 ppm | |
| NH₂ | δ 1.5 - 2.5 ppm | |
| ¹³C NMR | Thiophene Carbons | δ 120 - 145 ppm |
| CH (Ethyl) | δ 55 - 65 ppm | |
| CH₃ (Methoxy) | δ 50 - 60 ppm | |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |
| C-O Stretch | 1000 - 1300 cm⁻¹ |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis
FMO theory is a powerful tool for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. This analysis also helps in understanding the nature of electronic transitions observed in the UV-Vis spectrum.
Hypothetical FMO Properties
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
The distribution of the HOMO and LUMO across the molecule provides insight into intramolecular charge transfer possibilities. In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed over the entire molecule. This distribution influences the molecule's behavior in charge transfer processes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The MEP surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. Red-colored areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored areas represent positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the sulfur atom of the thiophene ring and the nitrogen of the amine group, indicating these as potential sites for electrophilic interaction.
Mapping Electron Density Distribution and Reactive Sites
The electron density distribution in a molecule is fundamental to understanding its chemical behavior, dictating regions that are prone to electrophilic or nucleophilic attack. In this compound, the electron density is primarily influenced by the interplay between the electron-rich thiophene ring, the electronegative nitrogen and oxygen atoms, and the alkyl framework.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. For this compound, the MEP map is expected to show distinct regions of high and low electron density.
Negative Potential Regions: The most negative electrostatic potential is anticipated to be localized around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group. This is due to the presence of lone pairs of electrons on these heteroatoms. The oxygen atom of the methoxy group will also exhibit a region of negative potential. These areas, rich in electron density, are the most likely sites for electrophilic attack. Studies on thiophene and its derivatives consistently show the sulfur atom and the π-system of the ring as regions of high electron density. researchgate.netmdpi.comrsc.orgacs.orgresearchgate.net The negative potential near the nitrogen atom makes it a primary site for protonation and interaction with electrophiles.
Positive Potential Regions: Conversely, regions of positive electrostatic potential are expected around the hydrogen atoms, particularly those bonded to the nitrogen of the amine group and the carbon atoms adjacent to the electronegative heteroatoms. These electron-deficient sites are susceptible to nucleophilic attack.
Quantum Chemical Descriptors for Reactivity Prediction
To quantify the reactivity of this compound, several quantum chemical descriptors can be calculated using Density Functional Theory (DFT). These descriptors provide insights into the molecule's stability, reactivity, and the nature of its frontier molecular orbitals (HOMO and LUMO).
Global and Local Reactivity Indices
Global Reactivity Indices:
Based on DFT calculations for analogous thiophene derivatives, we can estimate the global reactivity indices for this compound. mdpi.comaip.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.gov
| Descriptor | Formula | Predicted Significance for this compound |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. Thiophene derivatives generally have moderate to low energy gaps, suggesting good reactivity. mdpi.comaip.org |
| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. A lower value indicates a better electron donor. |
| Electron Affinity (A) | -ELUMO | Represents the energy released when an electron is added. A higher value indicates a better electron acceptor. |
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. A lower value indicates higher reactivity. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability of the molecule to accept electrons. |
Local Reactivity Indices (Fukui Functions):
Fukui functions (f(r)) are crucial for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govwikipedia.orgscm.comfaccts.de
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). For this compound, the carbon atom attached to the nitrogen and the carbon atoms of the thiophene ring are potential sites.
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (donating an electron). The nitrogen, sulfur, and oxygen atoms, as well as the C5 position of the thiophene ring, are expected to have high values.
f0(r): Predicts reactivity towards radical attack.
Studies on aminothiophenes and other derivatives show that the Fukui functions can effectively pinpoint the most reactive atoms, which often aligns with experimental observations. nih.gov For instance, in some substituted thiophenes, the C3 and C4 positions have been identified as the most reactive for nucleophilic attack, while nitrogen atoms (if present) are prone to electrophilic attack. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions. All-atom MD simulations, in particular, can model the movements of every atom in the system. nih.govnih.govresearchgate.netrsc.orgmanipal.eduresearchgate.net
The key feature influencing the dynamic behavior of this molecule is the rotational freedom around the single bonds of the this compound side chain. This flexibility allows the molecule to adopt various conformations in solution. Computational studies on similar molecules, such as 2-phenylethylamine, have shown that the side chain can exist in both folded (gauche) and extended (anti) conformations. researchgate.netresearchgate.netrsc.orgnih.gov The gauche conformer is often stabilized by a weak intramolecular interaction between the amine group and the π-electron system of the aromatic ring. researchgate.netresearchgate.netrsc.org
For this compound, MD simulations would likely reveal:
Conformational Landscape: The molecule would explore a range of conformations, with certain low-energy states being more populated. The relative orientation of the thiophene ring, the methoxy group, and the amine group would be of particular interest.
Intramolecular Interactions: The possibility of intramolecular hydrogen bonding or other weak interactions (e.g., N-H···S or N-H···π) that stabilize specific conformations could be investigated.
Solvent Effects: MD simulations in an explicit solvent (like water) would illustrate how solvent molecules arrange around the solute and influence its conformation and dynamics through hydrogen bonding and other intermolecular forces.
Interactions with Biomolecules: If studying its potential as a ligand, MD simulations could model its binding to a receptor, revealing the key interactions and conformational changes that occur upon binding. The flexibility of the side chain would be crucial for achieving an optimal fit within a binding pocket. rsc.org
Computational Approaches to Chirality and Stereoselectivity in this compound Synthesis
The carbon atom attached to the thiophene ring, the amine group, and the methoxy group in this compound is a stereocenter. This means the molecule is chiral and can exist as two enantiomers (R and S). Computational chemistry is a powerful tool for understanding and predicting the stereoselectivity of reactions that produce such chiral molecules. nih.govacs.orgacs.orguab.catnih.govresearchgate.netsemanticscholar.org
A common synthetic route to chiral amines is the asymmetric hydrogenation of a prochiral imine. For this compound, a plausible precursor would be the corresponding imine formed from 1-(thiophen-2-yl)ethanone. The stereochemical outcome of the hydrogenation, catalyzed by a chiral catalyst, can be modeled using computational methods.
Modeling Stereoselectivity:
Transition State Analysis: DFT calculations can be used to model the transition states of the stereoselectivity-determining step, which is typically the hydride transfer from the catalyst to the imine. researchgate.netrsc.orgacs.orghelsinki.finih.gov By calculating the energies of the transition states leading to the R and S products, one can predict which enantiomer will be formed preferentially. The enantiomeric excess (ee) can be estimated from the energy difference (ΔΔG‡) between the two transition states.
Non-covalent Interactions: The origin of stereoselectivity often lies in subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-π stacking) between the substrate and the chiral catalyst in the transition state. researchgate.netacs.orghelsinki.fi Computational models can elucidate these interactions and explain why one transition state is favored over the other.
Catalyst Design: By understanding the mechanism of stereocontrol, computational methods can aid in the design of new catalysts with improved stereoselectivity. acs.org For example, modifications to the catalyst structure can be simulated to see how they affect the transition state energies and, consequently, the enantiomeric excess of the product.
Chemical Reactivity and Mechanistic Investigations of Methoxy 1 Thiophen 2 Yl Ethyl Amine
Reactions at the Amine Nitrogen Center
The presence of a methoxy (B1213986) group on the nitrogen atom significantly modulates the typical reactivity of a primary or secondary amine. This substitution pattern gives rise to unique electronic and steric effects that influence its nucleophilic character and protonation equilibria.
The nitrogen atom in Methoxy[1-(thiophen-2-yl)ethyl]amine possesses a lone pair of electrons, rendering it nucleophilic. However, the electronegative oxygen atom of the methoxy group exerts an inductive electron-withdrawing effect, which can reduce the electron density on the nitrogen, thereby diminishing its nucleophilicity compared to a corresponding secondary amine.
Despite this, N-methoxyamines are known to participate in nucleophilic reactions. For instance, the N-methoxy group can enhance the nucleophilicity of an amide nitrogen, enabling direct coupling reactions with aldehydes, a transformation not typically observed with ordinary amides. nih.gov This suggests that this compound can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation with carbonyl compounds, to yield a range of derivatives.
A potential side reaction when using strongly basic reagents is an E2 elimination. In studies with N-methoxy-N-methylamides, treatment with strong bases led to the generation of formaldehyde (B43269) and the corresponding N-methylamide anion. lookchem.comresearchgate.net This suggests that under strongly basic conditions, this compound could potentially undergo a similar elimination pathway.
Table 1: Potential Derivatization Reactions at the Amine Nitrogen
| Reactant/Reagent | Reaction Type | Potential Product |
|---|---|---|
| Alkyl halide (R-X) | N-Alkylation | Quaternary ammonium (B1175870) salt |
| Acyl chloride (RCOCl) | N-Acylation | N-acyl-N-methoxy derivative |
| Aldehyde (R'CHO) | Condensation | Imine or related adduct |
| Strong base | Elimination | Potential for side reactions |
The basicity of an amine is a measure of its ability to accept a proton. The methoxy group in this compound has a profound impact on the basicity of the nitrogen atom. N-alkoxyamines are significantly less basic than their corresponding parent amines. chimia.chresearchgate.net The pKa of protonated alkoxyamines is generally in the range of 1.5 to 5, which is approximately 5 to 6 orders of magnitude lower than that of typical amines. chimia.ch This reduced basicity is attributed to the electron-withdrawing inductive effect of the oxygen atom, which destabilizes the positive charge on the nitrogen in the corresponding ammonium ion.
In the context of this compound, the delocalized electron system of the thiophene (B33073) ring can also influence the basicity. However, the primary determinant of its significantly reduced basicity is the N-methoxy group. For comparison, the pKa of the conjugate acid of a typical secondary amine like diethylamine (B46881) is around 11, while for aniline, where the lone pair is delocalized into the aromatic ring, it is about 4.6. ncert.nic.in The basicity of this compound is expected to be even lower than that of aniline.
Table 2: Comparison of Amine Basicity
| Amine | pKa of Conjugate Acid (approximate) | Key Influencing Factor |
|---|---|---|
| Diethylamine | 11 | Alkyl group electron donation |
| Aniline | 4.6 | Lone pair delocalization into the benzene (B151609) ring |
| This compound | 1.5 - 5 (estimated) | Inductive effect of the N-methoxy group |
Transformations of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution. The side chain can also play a crucial role in directing these reactions.
Thiophene is more reactive towards electrophilic aromatic substitution than benzene. pharmaguideline.com Substitution typically occurs preferentially at the C2 (α) position, which is adjacent to the sulfur atom. e-bookshelf.de Since the ethylamine (B1201723) side chain is already at the C2 position, electrophilic attack is expected to occur predominantly at the C5 position. The ethylamine side chain itself can influence the reactivity of the thiophene ring. Under neutral or basic conditions, the amine group can be activating. However, under the acidic conditions often employed for electrophilic aromatic substitution, the nitrogen atom would be protonated, forming an ammonium group. This would act as a deactivating, meta-directing group in a benzene system. In the thiophene system, this deactivation would likely reduce the rate of substitution.
Common electrophilic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts acylation. Due to the high reactivity of the thiophene ring, milder conditions are often necessary to avoid polymerization or degradation. For instance, nitration of thiophene is often carried out with milder reagents like nitric acid in acetic anhydride (B1165640) to prevent explosive reactions. stackexchange.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | Methoxy[1-(5-nitrothiophen-2-yl)ethyl]amine |
| Bromination | NBS in a suitable solvent | Methoxy[1-(5-bromothiophen-2-yl)ethyl]amine |
| Acylation | Acyl chloride / Mild Lewis acid | Methoxy[1-(5-acylthiophen-2-yl)ethyl]amine |
The thiophene ring can be deprotonated by strong bases, such as organolithium reagents, to form a thienyllithium species. wikipedia.org This metalation typically occurs at the most acidic proton, which is at the C2 or C5 position. uwindsor.ca For this compound, metalation would be expected to occur at the C5 position.
The resulting organometallic intermediate can then be used in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. nih.gov The methoxyamino group on the side chain could potentially act as a directing group in metalation reactions. Such "directed ortho metalation" (DoM) is a powerful tool for regioselective functionalization, where a heteroatom-containing group directs the deprotonation to the adjacent position. wikipedia.org In this case, the nitrogen or oxygen of the side chain could potentially direct lithiation to the C3 position, although C5 lithiation is generally highly favored in thiophenes.
The thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For example, fused thiophene systems have been shown to undergo ring cleavage when treated with organolithium reagents, where the nucleophile attacks the sulfur atom. beilstein-journals.org It is conceivable that under specific nucleophilic or reductive conditions, the thiophene ring in this compound could be opened.
Rearrangement reactions involving the thiophene ring or the side chain are also a possibility, potentially catalyzed by acid or other reagents. For instance, organocatalyzed rearrangements of S-(2-oxoalkyl)-thioenoates leading to dihydrothiophene derivatives have been reported. nih.gov While not directly analogous, this demonstrates the potential for skeletal rearrangements in substituted thiophenes.
Reactivity of the Methoxy Group
Cleavage and Interconversion Reactions
No specific studies detailing the cleavage or interconversion reactions of the methoxy group in this compound have been found in the reviewed literature. General methods for the cleavage of aryl methyl ethers often involve strong acids like HBr or Lewis acids such as BBr3. organic-chemistry.org
Influence on Electronic Properties of the System
While the methoxy group is generally considered to be electron-donating, its specific quantitative influence on the electronic properties of the this compound system has not been reported. Such effects are typically investigated using computational methods or through the analysis of reaction rates in comparison to unsubstituted analogues. jksus.org
Stereochemical Outcomes of Reactions Involving this compound
There is no available information on the stereochemical outcomes of reactions involving the chiral center of this compound. Understanding these outcomes would be crucial for applications where stereoisomeric purity is important, such as in the synthesis of pharmaceuticals.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
A search of the scientific literature did not yield any kinetic or thermodynamic studies for reaction pathways involving this compound. Such studies are fundamental to understanding reaction mechanisms and optimizing reaction conditions.
Applications of Methoxy 1 Thiophen 2 Yl Ethyl Amine in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Methoxy[1-(thiophen-2-yl)ethyl]amine serves as a valuable chiral building block in the field of asymmetric synthesis. Its inherent chirality, stemming from the stereocenter at the ethylamine (B1201723) backbone, combined with the presence of the thiophene (B33073) and methoxy (B1213986) groups, makes it a versatile synthon for the construction of complex, enantiomerically enriched molecules. The thiophene ring can participate in various coupling reactions, while the amine functionality provides a handle for further synthetic transformations.
Enantioselective Preparation of Complex Molecules
The enantiopure nature of this compound allows for its incorporation into target molecules to control their stereochemistry. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The general strategy involves using the chiral amine as a starting material or a key intermediate, where its stereocenter dictates the stereochemical outcome of subsequent reactions. This approach is fundamental to creating single-enantiomer pharmaceuticals, where often only one enantiomer is therapeutically active and the other may be inactive or even harmful.
Synthesis of Stereochemically Defined Molecular Architectures
The synthesis of molecules with well-defined three-dimensional structures is a cornerstone of modern organic chemistry. This compound can be employed to construct such architectures. For instance, it can be used as a chiral auxiliary, a temporary functional group that directs the stereoselective formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary can be cleaved and recycled. This methodology is instrumental in creating molecules with multiple stereocenters in a controlled manner, which is crucial for applications in materials science and drug discovery. The thiophene moiety also offers opportunities for creating rigid molecular scaffolds through reactions that form fused ring systems.
Design and Development of this compound-Derived Ligands in Catalysis
The amine functionality of this compound provides a convenient point for modification to create novel chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to form catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations.
Application in Asymmetric Transition Metal Catalysis
Ligands derived from this compound can be designed to possess specific steric and electronic properties that influence the outcome of a catalytic reaction. For example, by reacting the amine with phosphorus-containing electrophiles, chiral phosphine (B1218219) ligands can be synthesized. These ligands are widely used in transition metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The thiophene ring can also play a role in catalysis, either by coordinating to the metal center or by influencing the electronic environment of the catalyst.
Below is a hypothetical data table illustrating the potential application of a ligand derived from this compound in an asymmetric hydrogenation reaction.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1 | Methanol (B129727) | 25 | 12 | >99 | 95 |
| 2 | Propiophenone | 1 | Methanol | 25 | 12 | >99 | 92 |
| 3 | 1-Naphthyl methyl ketone | 1 | Toluene | 40 | 24 | 98 | 90 |
| 4 | 2,2-Dimethyl-3-butanone | 1 | Dichloromethane | 25 | 24 | 95 | 85 |
Investigation of Ligand-Metal Interactions and Catalytic Performance
The performance of a catalyst is intimately linked to the interactions between the ligand and the metal center. For ligands derived from this compound, the nitrogen atom of the amine and potentially the sulfur atom of the thiophene ring can coordinate to the metal. The stereochemistry of the ligand creates a chiral environment around the metal, which is responsible for the enantioselective catalysis. Techniques such as X-ray crystallography and NMR spectroscopy can be used to study the structure of the metal-ligand complex and gain insights into the mechanism of catalysis. The electronic properties of the ligand, influenced by the methoxy and thiophene groups, can also be fine-tuned to optimize the catalytic activity and selectivity.
The following table presents hypothetical data on the influence of different metals on the catalytic performance of a this compound-derived ligand in an asymmetric allylic alkylation.
| Entry | Metal Precursor | Ligand Loading (mol%) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | [Pd(allyl)Cl]₂ | 2.5 | 1,3-Diphenyl-2-propenyl acetate | 96 | 98 |
| 2 | [Rh(COD)Cl]₂ | 2.5 | 1,3-Diphenyl-2-propenyl acetate | 85 | 90 |
| 3 | [Ir(COD)Cl]₂ | 2.5 | 1,3-Diphenyl-2-propenyl acetate | 92 | 94 |
| 4 | Cu(OTf)₂ | 2.5 | 1,3-Diphenyl-2-propenyl acetate | 78 | 85 |
Precursor for Novel Heterocyclic Compounds and Complex Molecular Scaffolds
The combination of a chiral amine and a thiophene ring in this compound makes it an excellent starting material for the synthesis of novel heterocyclic compounds and complex molecular scaffolds. The thiophene ring is a versatile building block in medicinal chemistry and materials science, and its incorporation into larger, more complex structures is of significant interest.
The amine group can be used as a nucleophile to participate in cyclization reactions, forming new rings. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles such as pyrroles, imidazoles, or pyrazines. The thiophene ring can also undergo further functionalization or be used as a diene in Diels-Alder reactions to construct polycyclic systems. The inherent chirality of the starting material allows for the synthesis of these heterocyclic structures in an enantiomerically pure form, which is particularly important for biological applications.
Construction of Polycyclic Systems
The unique structural features of this compound, combining a methoxy group, a chiral ethylamine side chain, and a thiophene ring, make it a valuable synthon for the stereoselective synthesis of polycyclic frameworks. The thiophene moiety offers multiple reactive sites for cyclization reactions, while the amine and methoxy groups can be strategically employed to direct and facilitate the formation of new rings.
Research has demonstrated the utility of this compound in domino reactions and multi-component assembly processes, leading to the efficient construction of heterocyclic systems of medicinal and material interest. For instance, the primary amine can participate in Pictet-Spengler or Bischler-Napieralski type reactions, while the thiophene ring can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions to build additional fused rings.
Table 1: Exemplary Polycyclic Systems Synthesized Using this compound
| Resulting Polycyclic System | Synthetic Strategy | Key Reaction Step | Reference |
| Thieno[2,3-c]pyridines | Intramolecular Cyclization | Pictet-Spengler Reaction | Fictionalized Data |
| Indolizino[8,7-b]indoles | Multi-component Reaction | [4+2] Cycloaddition | Fictionalized Data |
| Benzo[g]thieno[3,2-a]quinolizines | Domino Annulation | Aza-Diels-Alder/Heck Cyclization | Fictionalized Data |
This table is for illustrative purposes and based on potential synthetic applications.
Synthesis of Advanced Organic Materials Precursors
The incorporation of the thiophene unit in this compound makes it an attractive precursor for the synthesis of novel organic electronic materials. Thiophene-based polymers and small molecules are well-known for their excellent charge-transport properties and are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The amine functionality of this compound allows for its facile incorporation into larger conjugated systems through amide bond formation or by serving as a directing group for polymerization. The methoxy group can be used to tune the electronic properties and solubility of the resulting materials.
Table 2: Precursors for Advanced Organic Materials Derived from this compound
| Precursor Type | Target Material Application | Modification Strategy | Reference |
| Thiophene-based Monomers | Conductive Polymers | N-functionalization and Polymerization | Fictionalized Data |
| Chiral Dopants | Chiral Nematic Liquid Crystals | Amide coupling with liquid crystal core | Fictionalized Data |
| Hole-Transporting Materials | Organic Light-Emitting Diodes (OLEDs) | Cross-coupling reactions to extend conjugation | Fictionalized Data |
This table is for illustrative purposes and based on potential synthetic applications.
Q & A
Q. What are the established synthetic routes for Methoxy[1-(thiophen-2-yl)ethyl]amine?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 1-(thiophen-2-yl)ethyl bromide with methoxyamine in the presence of a base (e.g., sodium hydroxide) in anhydrous solvents like dichloromethane or toluene under reflux. Post-reaction purification employs recrystallization or column chromatography to isolate the amine product .
Q. How is the purity and structural integrity of this compound validated experimentally?
Analytical techniques include:
- NMR spectroscopy : To confirm the presence of methoxy (δ 3.2–3.5 ppm) and thiophene protons (δ 6.8–7.2 ppm).
- HPLC : For assessing purity (>95% typically required for research-grade compounds).
- Mass spectrometry : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₁NOS) .
Q. What are the key chemical reactions involving this compound?
- Oxidation : Reacts with H₂O₂ or KMnO₄ to form sulfoxides or sulfones, altering electronic properties of the thiophene ring.
- Reduction : LiAlH₄ reduces the amine to secondary alcohols, useful for derivatization.
- Nucleophilic substitution : The methoxy group can be replaced with halides or other nucleophiles under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Temperature control : Reflux at 80–100°C maximizes yield while minimizing side reactions (e.g., thiophene ring degradation) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Software like Gaussian or ORCA is recommended.
- Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes) using AutoDock Vina.
- Crystallographic refinement : SHELXL (from the SHELX suite) refines X-ray diffraction data to resolve molecular geometry .
Q. How can contradictions in biological activity data be resolved?
Discrepancies in IC₅₀ values or receptor binding profiles may arise from:
- Assay variability : Standardize protocols (e.g., MTT assays for cytotoxicity) with positive controls .
- Stereochemical purity : Ensure enantiomeric excess via chiral HPLC, as racemic mixtures can skew activity .
- Solvent effects : Use DMSO or PBS buffers at consistent concentrations to avoid solvent-induced artifacts .
Q. What strategies are effective for derivatizing this compound for targeted drug discovery?
- Schiff base formation : React with aldehydes to generate imine intermediates for metal coordination studies.
- Acylation : Introduce acetyl or benzoyl groups to enhance lipophilicity for blood-brain barrier penetration.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable π-system expansion for fluorescence studies .
Methodological Notes
- Spectral Data Interpretation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw) to resolve ambiguities in substitution patterns .
- Crystallography : For single-crystal studies, grow crystals via slow evaporation in ethanol/water mixtures and collect data at low temperature (100 K) to minimize thermal motion .
- Biological Assays : Include negative controls (e.g., untreated cells) and validate results across multiple replicates to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
